Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
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Overview
Description
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is an organic compound with a complex structure that includes a chlorophenyl group, a nitrobenzyl group, and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate typically involves multiple steps, including the introduction of the chlorophenyl and nitrobenzyl groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and sulfanylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl groups can also participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({4-[(4-bromophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
- Methyl 2-({4-[(4-fluorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
- Methyl 2-({4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate
Uniqueness
Methyl 2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzenecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 2-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4S2/c1-27-21(24)17-4-2-3-5-19(17)28-13-14-6-11-20(18(12-14)23(25)26)29-16-9-7-15(22)8-10-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBHJTRABQCWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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